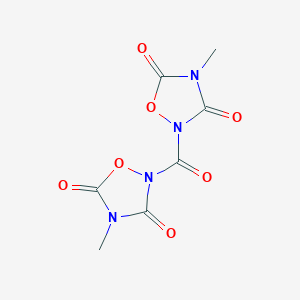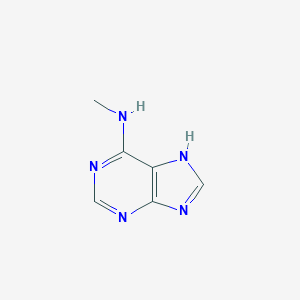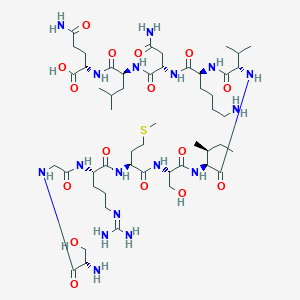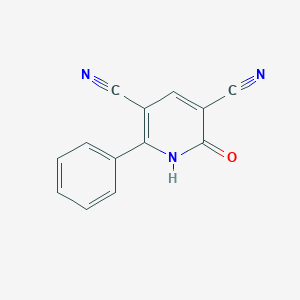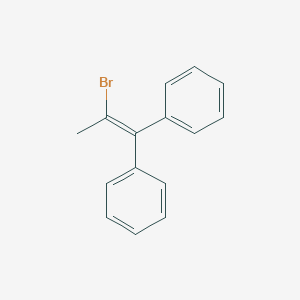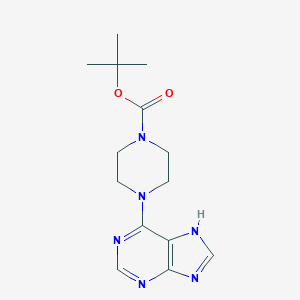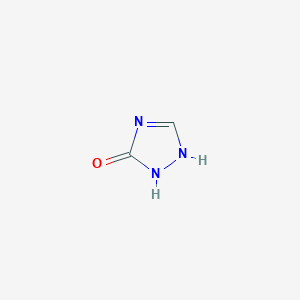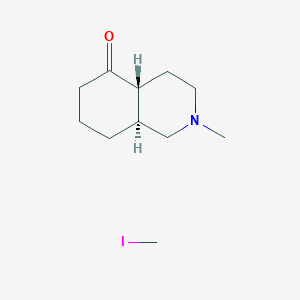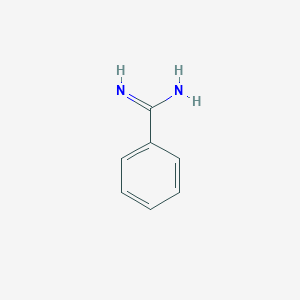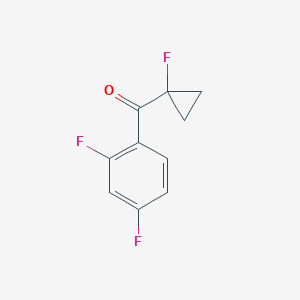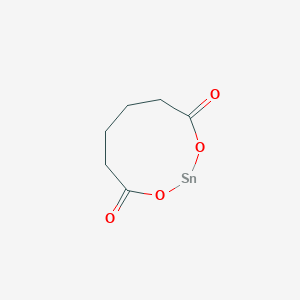
1,3,2lambda2-Dioxastannonane-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2lambda2-Dioxastannonane-4,9-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is also known as DASQ and is a member of the stannane family of compounds. DASQ has a unique structure that makes it an attractive candidate for various scientific applications, including biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of DASQ is not well understood, but it is believed to be related to its antioxidant properties. DASQ has been shown to scavenge free radicals and reduce oxidative stress in cells. This may be the reason why DASQ has been shown to have anti-cancer properties, as oxidative stress is known to play a role in the development of cancer.
Efectos Bioquímicos Y Fisiológicos
DASQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that DASQ can inhibit the growth of cancer cells and reduce oxidative stress in cells. DASQ has also been shown to have anti-inflammatory properties, which make it an attractive candidate for the study of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DASQ is its unique structure, which makes it an attractive candidate for various scientific applications. DASQ is also relatively easy to synthesize, which makes it accessible to researchers. However, DASQ has some limitations, including its stability and solubility. DASQ is relatively unstable and can degrade over time, which can make it difficult to work with. DASQ is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DASQ. One potential direction is the study of DASQ in animal models. While DASQ has been extensively studied in vitro, its effects in vivo are not well understood. Another potential direction is the study of DASQ in the context of neurodegenerative diseases. DASQ has been shown to have neuroprotective properties, which make it an attractive candidate for the study of diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis of DASQ and the development of new derivatives of DASQ may lead to the discovery of new compounds with even more potent properties.
Métodos De Síntesis
The synthesis of DASQ is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with stannous chloride in the presence of a reducing agent to form the final product, DASQ. The synthesis of DASQ has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DASQ has been widely used in scientific research due to its unique properties. One of the primary applications of DASQ is in the study of oxidative stress. DASQ has been shown to have antioxidant properties, which make it an attractive candidate for the study of oxidative stress-related diseases. DASQ has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
112131-14-3 |
|---|---|
Nombre del producto |
1,3,2lambda2-Dioxastannonane-4,9-dione |
Fórmula molecular |
C6H8O4Sn |
Peso molecular |
262.83 g/mol |
Nombre IUPAC |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clave InChI |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
SMILES canónico |
C1CCC(=O)O[Sn]OC(=O)C1 |
Sinónimos |
Adipic acid tin(II) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



